molecular formula C11H10N2O4S B8030921 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole

1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole

Cat. No.: B8030921
M. Wt: 266.28 g/mol
InChI Key: DYDHHXIHVGYNKP-UHFFFAOYSA-N
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Description

1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a nitro group and a sulfonyl group attached to a 4-methylbenzene moiety

Preparation Methods

The synthesis of 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, sulfonyl chloride, hydrogen gas, and potassium permanganate. Major products formed from these reactions include substituted nitro compounds, amines, and carboxylic acids.

Mechanism of Action

The mechanism by which 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Methylbenzene)sulfonyl]-2-nitro-1H-pyrrole can be compared with similar compounds such as:

The uniqueness of this compound lies in the combination of the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-nitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-9-4-6-10(7-5-9)18(16,17)12-8-2-3-11(12)13(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDHHXIHVGYNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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